molecular formula C12H10N2 B184361 1-methyl-5H-pyrido[4,3-b]indole CAS No. 147057-12-3

1-methyl-5H-pyrido[4,3-b]indole

Cat. No.: B184361
CAS No.: 147057-12-3
M. Wt: 182.22 g/mol
InChI Key: LYLAKNJXZFOMHN-UHFFFAOYSA-N
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Description

1-Methyl-5H-pyrido[4,3-b]indole is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by a fused pyridine and indole ring system, making it a unique structure with potential biological and chemical applications .

Preparation Methods

The synthesis of 1-methyl-5H-pyrido[4,3-b]indole can be achieved through various synthetic routes. One common method involves the reaction of pyridine and benzene derivatives under specific conditions. The reaction typically requires a catalyst and is conducted under reflux conditions to ensure complete reaction . Industrial production methods often involve optimizing these reactions for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

1-Methyl-5H-pyrido[4,3-b]indole undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

1-Methyl-5H-pyrido[4,3-b]indole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-5H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Biological Activity

1-Methyl-5H-pyrido[4,3-b]indole, also known as Trp-P-2, is a heterocyclic amine derived from the pyrolysis of tryptophan. This compound has garnered attention due to its significant biological activities, particularly its mutagenic and carcinogenic properties. Understanding these activities is crucial for assessing its implications in health and disease.

Chemical Structure and Properties

This compound features a fused pyridine and indole ring system, which contributes to its unique chemical reactivity. The compound's molecular formula is C12H10N2C_{12}H_{10}N_2, and it exhibits various chemical behaviors including oxidation and substitution reactions.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₁₂H₁₀N₂
Molecular Weight198.22 g/mol

Mutagenicity

This compound is recognized for its potent mutagenic effects. Studies have demonstrated that it requires metabolic activation to express mutagenicity in bacterial assays. The compound interacts noncovalently with DNA, which correlates with its mutagenic potential. For instance, a study indicated that the mutagenicity of Trp-P-2 was significantly higher compared to other heterocyclic amines tested in a bacterial mutagenesis assay .

Carcinogenicity

Research has established that Trp-P-2 exhibits carcinogenic properties. In a long-term study involving ACI rats fed a diet containing 0.01% Trp-P-2, several rats developed liver tumors, indicating a clear link between dietary exposure to this compound and liver carcinogenesis . The mechanism of action appears to involve the formation of DNA adducts after metabolic activation by cytochrome P450 enzymes.

Enzyme Inhibition

Trp-P-2 has been shown to inhibit monoamine oxidase (MAO) enzymes, specifically type A MAO, in human brain synaptosomal mitochondria. The inhibition is competitive with respect to the substrate kynuramine, with an inhibition constant KiK_i of approximately 0.84 µM . This suggests potential implications for neurotransmitter metabolism in the context of neurodegenerative diseases.

Liver Injury

In animal models, ingestion of Trp-P-2 has been associated with liver injury characterized by elevated serum alanine transaminase (ALT) levels. Such findings underscore the hepatotoxic potential of this compound when consumed over extended periods .

Case Study 1: Long-term Feeding Study in Rats

A comprehensive study involving ACI rats assessed the long-term effects of dietary exposure to Trp-P-2. Over 870 days, one rat developed hemangioendothelial sarcoma while others exhibited neoplastic liver nodules. This study highlighted the carcinogenic risk associated with chronic exposure to this compound through dietary sources .

Case Study 2: Liver Injury in Mice

In another investigation involving C3H/HeJJcl mice, Trp-P-2 administration for 42 days resulted in significant elevations in ALT levels and signs of liver injury. Notably, co-administration with miso demonstrated protective effects against liver damage induced by Trp-P-2, suggesting potential dietary interventions to mitigate risks associated with this compound .

Properties

IUPAC Name

1-methyl-5H-pyrido[4,3-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2/c1-8-12-9-4-2-3-5-10(9)14-11(12)6-7-13-8/h2-7,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYLAKNJXZFOMHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60933022
Record name 1-Methyl-5H-pyrido[4,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60933022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147057-12-3
Record name 1-Methyl-5H-pyrido(4,3-b)indole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147057123
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-5H-pyrido[4,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60933022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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